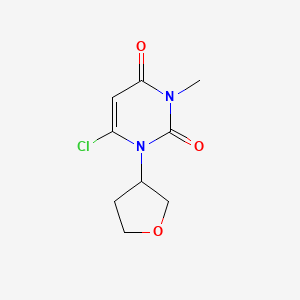
3-Amino-4-mercaptobenzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-mercaptobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 g/mol . It is known for its unique structure, which includes an amino group, a mercapto group, and a carboxylic acid group. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-mercaptobenzoic acid hydrochloride typically involves the reduction of 4-chloro-3-nitrobenzoic acid. One common method includes suspending 4-chloro-3-nitrobenzoic acid in water and adding it to an aqueous solution of sodium sulfide. The reaction mixture is then stirred and refluxed for several hours, followed by neutralization with acetic acid, decolorization with activated carbon, and crystallization to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-mercaptobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenated compounds or alkylating agents.
Major Products Formed:
Disulfides: Formed from the oxidation of the mercapto group.
Amines: Resulting from the reduction of nitro groups.
Substituted Benzoic Acids: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-Amino-4-mercaptobenzoic acid hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-amino-4-mercaptobenzoic acid hydrochloride involves its interaction with various molecular targets. The amino and mercapto groups can form covalent bonds with proteins and enzymes, leading to modifications in their activity. These interactions can affect cellular pathways and biological processes, making the compound valuable for studying biochemical mechanisms .
Comparison with Similar Compounds
4-Amino-3-mercaptobenzoic acid: Similar structure but lacks the hydrochloride component.
3-Amino-4-methylbenzoic acid: Contains a methyl group instead of a mercapto group.
4-Amino-3-fluorophenylboronic acid hydrochloride: Contains a fluorine atom and boronic acid group.
Uniqueness: 3-Amino-4-mercaptobenzoic acid hydrochloride is unique due to its combination of amino, mercapto, and carboxylic acid groups, which provide it with versatile reactivity and a wide range of applications in scientific research and industry.
Properties
CAS No. |
4274-39-9 |
|---|---|
Molecular Formula |
C7H8ClNO2S |
Molecular Weight |
205.66 g/mol |
IUPAC Name |
3-amino-4-sulfanylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO2S.ClH/c8-5-3-4(7(9)10)1-2-6(5)11;/h1-3,11H,8H2,(H,9,10);1H |
InChI Key |
OPBCHNIMYJXCGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)S.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14881833.png)







